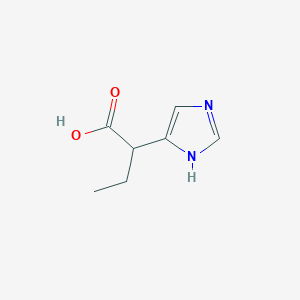
2-(1H-imidazol-4-yl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms Imidazole derivatives are known for their wide range of biological activities and are found in many natural products, including histidine and histamine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using cost-effective and readily available starting materials. The process may include steps such as nitrile addition, proto-demetallation, tautomerization, and dehydrative cyclization to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-imidazol-4-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with various biological pathways, modulating processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Imidazole: The parent compound of the imidazole family, used in various chemical and biological applications.
Uniqueness
2-(1H-imidazol-4-yl)butanoic acid is unique due to its specific structure, which combines the imidazole ring with a butanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
CALUCVGXLIRBGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)

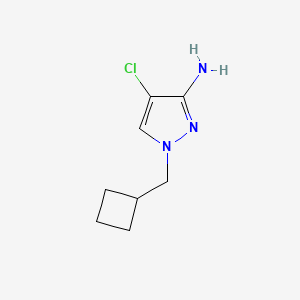


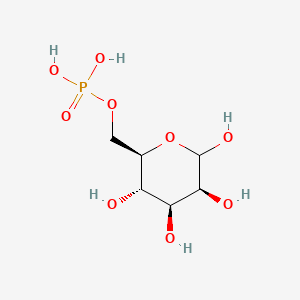


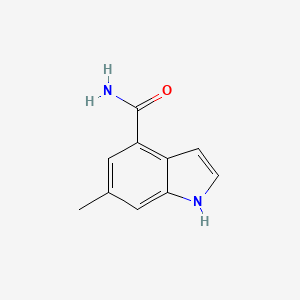
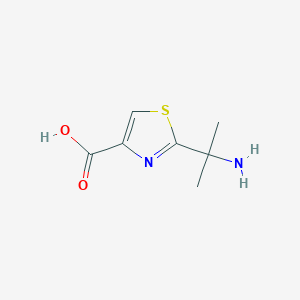
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)
